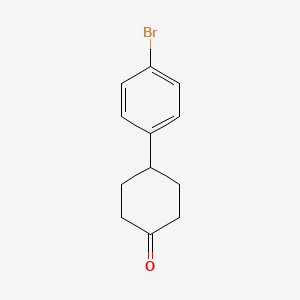

4-(4-Bromophenyl)cyclohexanone

Übersicht

Beschreibung

4-(4-Bromophenyl)cyclohexanone is an organic compound with the molecular formula C12H13BrO. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research . The compound features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)cyclohexanone typically involves the bromination of phenylcyclohexanone. One common method is the Friedel-Crafts acylation reaction, where bromobenzene reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)cyclohexanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Reduction: Alcohols are formed from the reduction of the carbonyl group.

Oxidation: Carboxylic acids or other oxidized products are obtained.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)cyclohexanone is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering its chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Phenylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.

4-(4-Chlorophenyl)cyclohexanone: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.

4-(4-Fluorophenyl)cyclohexanone: Features a fluorine atom, which affects its chemical behavior and applications.

Uniqueness

4-(4-Bromophenyl)cyclohexanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Biologische Aktivität

4-(4-Bromophenyl)cyclohexanone, with the chemical formula CHBrO, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a cyclohexanone core substituted with a bromophenyl group. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular functions.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound has significant antibacterial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Salmonella typhi | 128 µg/mL |

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth. A study conducted on human cancer cell lines revealed:

- Cell Line : MCF-7 (breast cancer)

- IC : 15 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antibacterial Efficacy :

- Anticancer Mechanism Investigation :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.

- Excretion : The metabolites are excreted via urine.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCFGNCJKEOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435385 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84892-43-3 | |

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method presented in the paper?

A1: The paper describes a facile, four-step synthesis of 4-(4-Bromophenyl)cyclohexanone from (4-acetylcyclohexyl)benzene. [] The authors highlight achieving a high purity of 99% with an overall yield of 20%. This is significant because it offers a potentially more efficient and scalable method compared to previously existing synthetic routes.

Q2: How was the synthesized this compound characterized?

A2: The researchers confirmed the identity and purity of the synthesized compound using a combination of spectroscopic techniques. These included ¹H Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). [] These methods provided structural information and confirmed the compound's molecular weight and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.